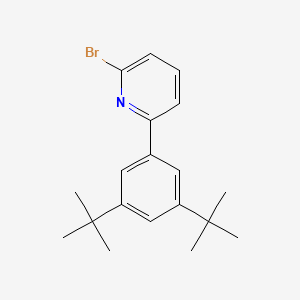
2-Bromo-6-(3,5-di-tert-butylphenyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-6-(3,5-di-tert-butylphenyl)pyridine is an organic compound with the molecular formula C19H24BrN. It is a brominated pyridine derivative, characterized by the presence of bulky tert-butyl groups on the phenyl ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(3,5-di-tert-butylphenyl)pyridine typically involves the bromination of 6-(3,5-di-tert-butylphenyl)pyridine. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane or chloroform .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling bromine or NBS on a larger scale.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-6-(3,5-di-tert-butylphenyl)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) are used.
Coupling Reactions: Palladium catalysts and boronic acids are employed in the presence of a base like potassium phosphate in a solvent such as toluene or ethanol.
Major Products Formed
Substitution Reactions: Products include substituted pyridines with various functional groups.
Oxidation Reactions: Pyridine N-oxides are formed.
Coupling Reactions: Biaryl compounds are the major products.
Applications De Recherche Scientifique
2-Bromo-6-(3,5-di-tert-butylphenyl)pyridine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Bromo-6-(3,5-di-tert-butylphenyl)pyridine in chemical reactions involves the activation of the bromine atom, which can be substituted or coupled with other molecules. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, through binding interactions that modulate their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-2,6-di-tert-butylphenol: Similar in structure but with a phenol group instead of a pyridine ring.
5-Bromo-1,3-di-tert-butyl-2-methoxybenzene: Contains a methoxy group and a bromine atom on a benzene ring.
Uniqueness
2-Bromo-6-(3,5-di-tert-butylphenyl)pyridine is unique due to the combination of a brominated pyridine ring and bulky tert-butyl groups, which confer distinct steric and electronic properties. These features make it a valuable intermediate in organic synthesis and a potential candidate for developing new materials and pharmaceuticals .
Propriétés
Formule moléculaire |
C19H24BrN |
|---|---|
Poids moléculaire |
346.3 g/mol |
Nom IUPAC |
2-bromo-6-(3,5-ditert-butylphenyl)pyridine |
InChI |
InChI=1S/C19H24BrN/c1-18(2,3)14-10-13(11-15(12-14)19(4,5)6)16-8-7-9-17(20)21-16/h7-12H,1-6H3 |
Clé InChI |
ZXWDVTFVMVMCRJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=CC(=C1)C2=NC(=CC=C2)Br)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



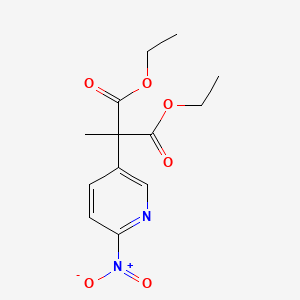
![1,2-Dimethoxy-4-[1-(phenylsulfonyl)ethyl]benzene](/img/structure/B13985242.png)
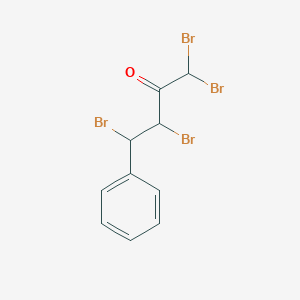
![Ethyl 3-pyridin-4-ylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13985252.png)

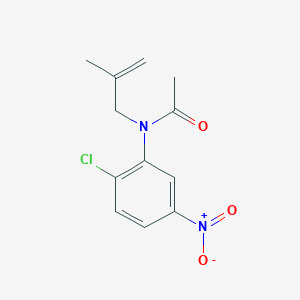
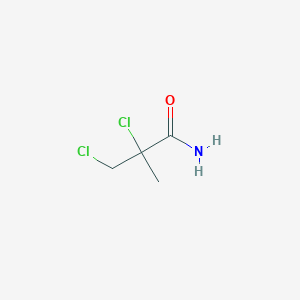
![1-(cyclopropylmethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13985285.png)
![2-[2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]triazole](/img/structure/B13985300.png)
![Methyl 3-(1,6-dihydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)propanoate](/img/structure/B13985305.png)
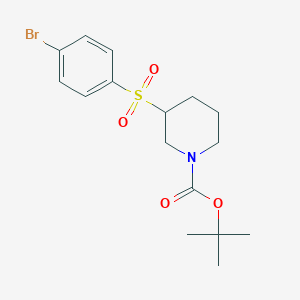
![2-Amino-1-(8-amino-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B13985311.png)

